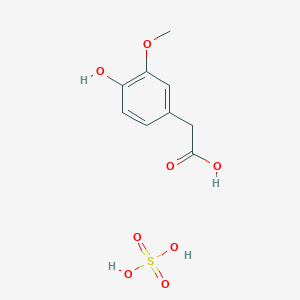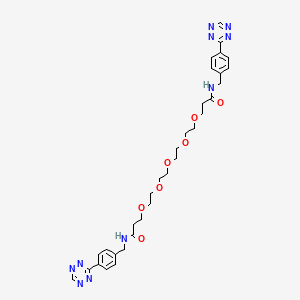
TCO-PEG36-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG36-acid: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long chain and monodisperse nature, which makes it highly suitable for bioconjugation and click chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis: TCO-PEG36-acid is synthesized by reacting a terminal carboxylic acid with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond
Reaction Conditions: The reaction typically occurs at room temperature and does not require the presence of copper or elevated temperatures.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: TCO-PEG36-acid can undergo substitution reactions with tetrazine-containing compounds, forming stable conjugates through the inverse-electron-demand Diels-Alder (IEDDA) reaction
Amidation Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds
Common Reagents and Conditions
Reagents: EDC, DCC, and tetrazine-containing compounds are commonly used in reactions involving this compound
Conditions: These reactions typically occur at room temperature and do not require catalysts or elevated temperatures.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
Bioconjugation: TCO-PEG36-acid is used in bioconjugation chemistry to modify biomolecules site-specifically and construct functionalized probes.
Biology
Protein Labeling: The compound is used for selective and rapid labeling of proteins in complex biological systems through the IEDDA reaction.
Medicine
Drug Development: This compound is utilized in the development of PROTACs, which are emerging as a novel class of therapeutics for targeted protein degradation.
Industry
Mecanismo De Acción
Mechanism
PROTAC Linker: TCO-PEG36-acid acts as a linker in PROTACs, joining two essential ligands.
Ubiquitin-Proteasome System: The PROTAC molecule facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Molecular Targets and Pathways
Comparación Con Compuestos Similares
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG24-acid
Comparison
- Chain Length : TCO-PEG36-acid has a longer polyethylene glycol chain compared to TCO-PEG4-acid, TCO-PEG12-acid, and TCO-PEG24-acid, which can influence its solubility and reactivity .
- Reactivity : The longer chain length of this compound provides greater flexibility and distance between the ligands in PROTACs, potentially enhancing their efficacy .
Propiedades
Fórmula molecular |
C84H163NO40 |
|---|---|
Peso molecular |
1827.2 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
Clave InChI |
XODRNEMODIMODD-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


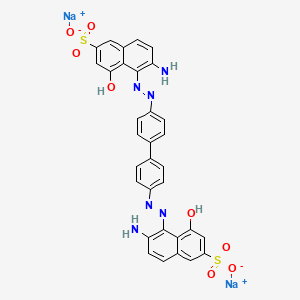
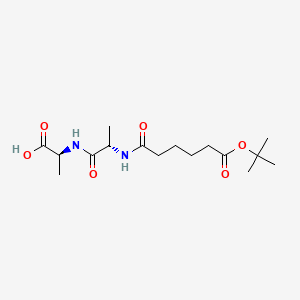
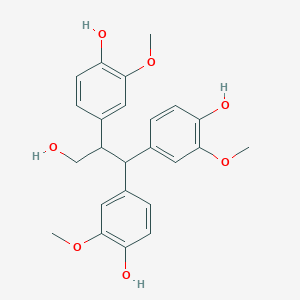
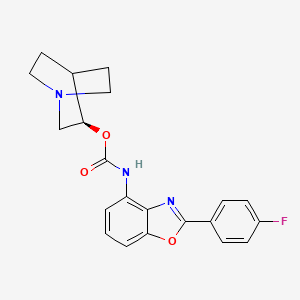
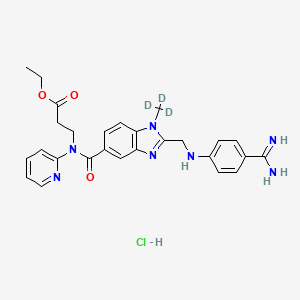
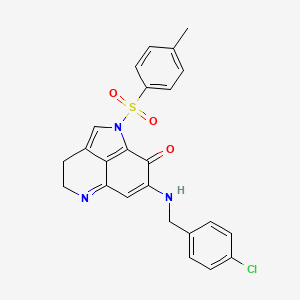
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
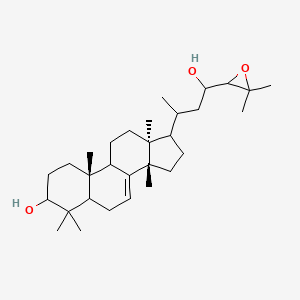
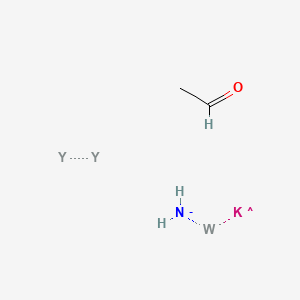
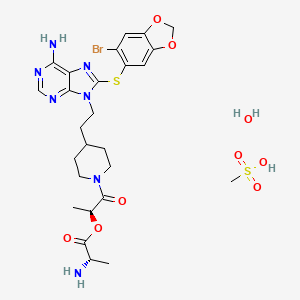
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
